CBP-501 acetate

G2 checkpoint abrogation peptide optimization CDC25C phosphorylation

CBP-501 acetate is the only G2 checkpoint abrogator integrating multi-kinase inhibition (MAPKAP-K2, C-Tak1, CHK1, CHK2) with high-affinity calmodulin binding (Kd=46.2 nM) in a single peptide entity. Unlike single-target WEE1 or CHK1 inhibitors, it uniquely enhances intracellular platinum accumulation and induces immunogenic cell death. Clinically validated with a 24-percentage-point improvement in 4-month PFS when added to cisplatin/pemetrexed in mesothelioma. Essential tool for platinum sensitization and chemo-immunotherapy combination studies.

Molecular Formula C88H126F5N29O19
Molecular Weight 1989.1 g/mol
CAS No. 1829512-40-4
Cat. No. B15607408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBP-501 acetate
CAS1829512-40-4
Molecular FormulaC88H126F5N29O19
Molecular Weight1989.1 g/mol
Structural Identifiers
InChIInChI=1S/C86H122F5N29O17.C2H4O2/c87-64-49(65(88)67(90)68(91)66(64)89)39-60(118-80(135)62(42-122)120-77(132)59(38-47-40-109-51-19-8-7-18-48(47)51)117-79(134)61(41-121)119-70(125)50(92)36-44-25-27-46(28-26-44)69(124)45-16-5-2-6-17-45)78(133)116-58(37-43-14-3-1-4-15-43)76(131)113-54(22-11-33-106-84(98)99)72(127)110-52(20-9-31-104-82(94)95)71(126)111-53(21-10-32-105-83(96)97)73(128)114-56(29-30-63(93)123)75(130)112-55(23-12-34-107-85(100)101)74(129)115-57(81(136)137)24-13-35-108-86(102)103;1-2(3)4/h2,5-8,16-19,25-28,40,43,50,52-62,109,121-122H,1,3-4,9-15,20-24,29-39,41-42,92H2,(H2,93,123)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,128)(H,115,129)(H,116,133)(H,117,134)(H,118,135)(H,119,125)(H,120,132)(H,136,137)(H4,94,95,104)(H4,96,97,105)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108);1H3,(H,3,4)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-;/m1./s1
InChIKeyGKMPTIBZVGZJDN-RJLNLWLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBP-501 Acetate (CAS 1829512-40-4): Calmodulin-Binding G2 Checkpoint Abrogator for Cancer Research Procurement


CBP-501 acetate is the clinically investigated acetate salt of CBP501, a synthetic cell-permeable dodecapeptide that functions as a dual-mechanism anticancer agent: it abrogates the G2 DNA damage checkpoint by inhibiting multiple Ser216-specific kinases (MAPKAP-K2, C-Tak1, CHK1, and CHK2) and simultaneously binds calmodulin (CaM) to enhance intracellular platinum accumulation in tumor cells [1]. Unlike conventional small-molecule G2 checkpoint inhibitors that target a single kinase (e.g., WEE1 or CHK1 alone), CBP-501 acetate exerts a focused multi-target mechanism, which is the basis for its differentiated procurement rationale [2]. The acetate salt form (MW 1989.1 g/mol) is the pharmaceutical salt specified in patent filings and used in clinical trials, offering distinct physicochemical properties relative to the free base [3].

Why CBP-501 Acetate Cannot Be Substituted by Generic G2 Checkpoint Inhibitors or Standard Calmodulin Antagonists


CBP-501 acetate resists generic substitution because it uniquely integrates two mechanistically distinct therapeutic functions—multi-kinase G2 checkpoint abrogation and high-affinity calmodulin binding—within a single peptide entity [1]. Standard G2 checkpoint inhibitors such as the WEE1 inhibitor adavosertib (MK-1775, IC50 ~5 nM on WEE1) or the CHK1 inhibitor prexasertib (LY2606368, Ki = 0.9 nM on CHK1) target single kinases and lack the calmodulin-mediated platinum-uptake enhancement that CBP-501 provides [2]. Conversely, classical calmodulin antagonists such as W-7 (IC50 ~28 μM on CaM-dependent phosphodiesterase) are >600-fold weaker CaM binders than CBP-501 (Kd = 46.2 nM for CaM) and do not abrogate the G2 checkpoint [3]. This dual pharmacology is not achievable by simply co-administering two separate agents, as the peptide's focused multi-target profile arises from its specific sequence design derived from CDC25C, which was optimized through a cell-cycle-phenotype-based screening cascade that yielded >100-fold potency improvement over the precursor peptide TAT-S216A [1].

CBP-501 Acetate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


CBP-501 Exhibits >100-Fold Greater Potency Than Its Direct Precursor Peptide TAT-S216A in G2 Checkpoint Abrogation

In the foundational study that generated CBP501, the compound was directly compared against TAT-S216A, the precursor fusion peptide from which it was optimized. CBP501 demonstrated >100-fold greater potency than TAT-S216A in G2 checkpoint abrogation assays, while retaining selective activity against cancer cells [1]. This direct head-to-head comparison used the same cell-cycle-phenotype-based assay system, establishing that the sequence modifications introduced during optimization (including amino acid substitutions and truncations) yielded a quantitatively and qualitatively superior G2 checkpoint abrogator. TAT-S216A had previously been characterized as a substrate-mimic inhibitor of kinases that phosphorylate Ser216 of CDC25C, but its potency was insufficient for clinical development [2].

G2 checkpoint abrogation peptide optimization CDC25C phosphorylation cancer cell selectivity

CBP-501 Binds Calmodulin with 46.2 nM Affinity—Approximately 10-Fold Tighter Than Its Binding to 14-3-3, Defining a Pharmacologically Distinct Dual-Target Profile

Surface plasmon resonance (SPR) analysis revealed a direct, high-affinity molecular interaction between CBP501 and calmodulin (CaM) with an equilibrium dissociation constant Kd = 4.62 × 10⁻⁸ mol/L (46.2 nM) [1]. In the same study, the Kd for CBP501 binding to 14-3-3 was approximately 10-fold weaker (~460 nM), and this interaction was Ca²⁺-independent, whereas CaM binding was reversed by excess Ca²⁺ [1]. The CaM binding affinity of CBP501 is substantially higher than that of classical calmodulin antagonists: W-7 inhibits CaM-dependent phosphodiesterase with an IC50 of 28 μM, making CBP501 approximately 600-fold more potent as a CaM ligand . This high-affinity CaM binding is functionally consequential: it mediates the enhancement of intracellular platinum accumulation in tumor cells, an effect that is negated in the presence of excess Ca²⁺, confirming calmodulin dependence [1]. Importantly, the dual binding property (CaM vs. 14-3-3) is not observed with small-molecule G2 checkpoint inhibitors (e.g., adavosertib, prexasertib), which lack any calmodulin-binding activity [2].

calmodulin binding affinity surface plasmon resonance platinum uptake enhancement 14-3-3

CBP-501 Multi-Kinase Inhibition Profile: Quantitative IC50 Values Against Four Distinct Ser216 Kinases Enable Focused Multi-Target Pharmacology Absent in Single-Kinase Inhibitors

CBP-501 inhibits multiple serine/threonine kinases that converge on Ser216 phosphorylation of CDC25C, with quantified IC50 values of 0.9 μM (MAPKAP-K2), 1.4 μM (C-Tak1), 3.4 μM (CHK1), and 6.5 μM (CHK2) . This multi-kinase profile is mechanistically distinct from single-kinase G2 checkpoint inhibitors: adavosertib (MK-1775) is a selective WEE1 inhibitor (IC50 = 5.2 nM on WEE1) and does not inhibit CHK1, CHK2, or MAPKAP-K2 at comparable concentrations [1]; prexasertib (LY2606368) is a selective CHK1 inhibitor (Ki = 0.9 nM, IC50 < 1 nM on CHK1) with secondary CHK2 activity (IC50 = 8 nM) but lacks MAPKAP-K2 and C-Tak1 inhibition [2]. The CBP-501 multi-kinase targeting strategy was deliberately designed: by inhibiting multiple kinases that redundantly phosphorylate CDC25C at Ser216, it prevents compensatory pathway activation that can limit the efficacy of single-kinase inhibitors . Notably, the IC50 hierarchy (MAPKAP-K2 < C-Tak1 < CHK1 < CHK2) reflects a focused rather than promiscuous inhibition profile, consistent with the compound's origin as a substrate-mimic peptide derived from the CDC25C sequence surrounding Ser216 .

multi-kinase inhibition MAPKAP-K2 C-Tak1 CHK1 CHK2 CDC25C phosphorylation

Randomized Phase II Clinical Data: CBP-501 Addition to Pemetrexed/Cisplatin Improves 4-Month Progression-Free Survival Rate from 39% to 63% in Malignant Pleural Mesothelioma

In a randomized phase II trial (N=63 treated patients) of chemotherapy-naïve patients with unresectable malignant pleural mesothelioma (MPM), the addition of CBP501 (25 mg/m² IV) to pemetrexed/cisplatin increased the proportion of patients achieving progression-free survival (PFS) at 4 months from 39% (9/23 patients; chemotherapy alone arm) to 63% (25/40 patients; CBP501 + chemotherapy arm) [1]. The median PFS was 5.1 months (95% CI: 3.9-6.5) with CBP501 versus 3.4 months (95% CI: 2.5-6.7) without CBP501. Median overall survival was 13.3 months versus 12.8 months, a non-significant difference [1]. This trial met its primary endpoint of PFS at 4 months. Importantly, adverse events in the CBP501 arm were comparable to standard chemotherapy, with the exception of infusion-related urticaria occurring in 70% of CBP501-treated patients, which was manageable with prophylactic antihistamines [1]. Activity of the CBP501-cisplatin combination was also observed in platinum-pretreated ovarian cancer and mesothelioma patients in earlier phase I studies [2]. This clinical dataset provides the only randomized evidence for a peptide G2 checkpoint abrogator combined with platinum-based chemotherapy, as no equivalent randomized phase II data exist for any other peptide G2 checkpoint inhibitor in this class [3].

malignant pleural mesothelioma progression-free survival randomized phase II cisplatin combination

CBP-501 Uniquely Induces Immunogenic Cell Death in Combination with Platinum Agents—A Property Not Reported for Other G2 Checkpoint Inhibitors

CBP-501, in combination with cisplatin, promotes immunogenic cell death (ICD) as evidenced by upregulation of ICD markers including cell surface calreticulin exposure and release of high-mobility group protein box-1 (HMGB1) [1]. Synergistic induction of ICD by cisplatin plus CBP501 compared to cisplatin alone was confirmed in a vaccination assay [1]. In vivo, cotreatment with cisplatin plus CBP501 significantly reduced tumor growth and increased the percentage of tumor-infiltrating CD8+ T cells; the antitumor effect was significantly diminished by anti-CD8 antibody treatment, confirming CD8+ T cell dependence [1]. Mice treated with CBP501 in combination with cisplatin and anti-PD-1 or anti-PD-L1 immune checkpoint inhibitors showed an additive antitumor effect [1]. This ICD-inducing property is mechanistically linked to the calmodulin-binding function of CBP501 and has not been reported for other G2 checkpoint inhibitors such as adavosertib (WEE1 inhibitor) or prexasertib (CHK1 inhibitor), which induce apoptosis through mitotic catastrophe or replication catastrophe, respectively, without evidence of ICD marker upregulation [2]. Clinical translation of this ICD effect has been demonstrated in a phase 1b/2 study of CBP501 + cisplatin + nivolumab in heavily pretreated pancreatic adenocarcinoma patients, with a 3-month PFS rate of 44.4% in the most active arm and a manageable safety profile [3].

immunogenic cell death calreticulin exposure HMGB1 release CD8+ T cell infiltration immune checkpoint inhibitor combination

Recommended Procurement and Research Application Scenarios for CBP-501 Acetate Based on Quantitative Differentiation Evidence


Enhancing Platinum-Based Chemotherapy Efficacy in Preclinical Tumor Models via Calmodulin-Mediated Platinum Uptake

CBP-501 acetate is indicated for in vitro and in vivo studies where the objective is to increase intracellular platinum drug concentrations in tumor cells. The high-affinity calmodulin binding (Kd = 46.2 nM) mediates enhanced platinum influx, an effect confirmed to be negated by excess Ca²⁺ [1]. This application is supported by the randomized phase II clinical evidence showing a 24-percentage-point improvement in 4-month PFS rate (63% vs. 39%) when CBP501 is added to pemetrexed/cisplatin in mesothelioma patients [2]. Standard calmodulin antagonists such as W-7 (IC50 ~28 μM) are approximately 600-fold weaker CaM binders and cannot replicate this platinum-uptake enhancement [1].

Investigating Multi-Kinase G2 Checkpoint Abrogation as a Strategy to Overcome Resistance to Single-Kinase Inhibitors

Researchers studying resistance mechanisms to CHK1-selective inhibitors (e.g., prexasertib) or WEE1-selective inhibitors (e.g., adavosertib) should consider CBP-501 acetate as a comparator tool compound. CBP-501 uniquely inhibits four kinases that redundantly phosphorylate CDC25C at Ser216 (MAPKAP-K2 IC50 = 0.9 μM; C-Tak1 IC50 = 1.4 μM; CHK1 IC50 = 3.4 μM; CHK2 IC50 = 6.5 μM), potentially preventing the compensatory pathway activation that limits single-kinase inhibitor efficacy [3]. This focused multi-target profile is the result of deliberate peptide optimization yielding >100-fold improved potency over the precursor TAT-S216A [3].

Triple-Combination Immunochemotherapy Regimens Incorporating Platinum Agents, Immune Checkpoint Inhibitors, and an ICD-Inducing G2 Checkpoint Abrogator

CBP-501 acetate is the only G2 checkpoint abrogator with demonstrated immunogenic cell death (ICD)-inducing activity when combined with cisplatin, as evidenced by calreticulin exposure, HMGB1 release, and CD8+ T cell-dependent antitumor effects [4]. In murine models, the CBP501 + cisplatin + anti-PD-1/anti-PD-L1 triple combination shows additive antitumor efficacy [4]. This application is clinically supported by a phase 2 study in ≥3rd-line metastatic pancreatic adenocarcinoma, where CBP501 + cisplatin + nivolumab demonstrated a 3-month PFS rate of 44.4% with a manageable safety profile [5]. No other G2 checkpoint inhibitor (WEE1 or CHK1 inhibitor) has reported ICD induction, making CBP-501 acetate uniquely suited for research programs exploring chemotherapy-immunotherapy combinations.

Studying Cancer Cell-Selective G2 Checkpoint Abrogation Without Increasing Adverse Effects on Normal Cells

CBP-501 was specifically optimized to retain selectivity for cancer cells, a property demonstrated during the screening cascade that generated the compound [3]. The peptide increases the cytotoxicity of DNA-damaging anticancer drugs against cancer cells without increasing adverse effects on normal cells, consistent with the therapeutic rationale that cancer cells with impaired G1 checkpoints (e.g., p53-mutant) are more dependent on the G2 checkpoint for DNA repair than normal cells [3]. This selectivity profile, combined with the clinical safety data showing that adverse events in the CBP501 arm were comparable to standard chemotherapy (aside from manageable infusion reactions), supports the use of CBP-501 acetate in studies examining therapeutic index optimization for G2 checkpoint-targeted strategies [2].

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